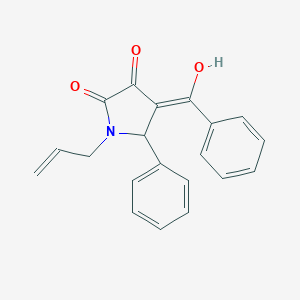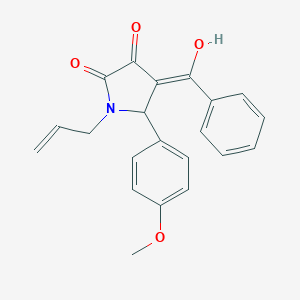![molecular formula C11H10Cl2N4S B282608 N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282608.png)
N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine, also known as DMXAA, is a small molecule with potential anticancer properties. DMXAA was first discovered in the late 1990s and has since been extensively studied for its ability to induce tumor necrosis and inhibit tumor growth.
Mécanisme D'action
N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine works by activating the immune system to target and destroy cancer cells. It does this by binding to and activating a protein called STING (stimulator of interferon genes) in immune cells. This leads to the production of interferons, which are signaling molecules that activate immune cells to attack cancer cells.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine has been shown to have a number of biochemical and physiological effects on cells and tissues. It induces the production of cytokines and chemokines, which are signaling molecules that attract immune cells to the site of the tumor. It also increases the permeability of blood vessels in the tumor, allowing immune cells to more easily access and attack the cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine in lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different types of cancer.
Orientations Futures
There are several future directions for research on N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine. One area of interest is the development of more potent and selective STING agonists that can activate the immune system to target cancer cells with greater specificity. Another area of interest is the use of N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine in combination with other immunotherapies, such as checkpoint inhibitors, to enhance the immune response against cancer cells. Finally, there is a need for more clinical trials to evaluate the efficacy and safety of N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine in humans.
Méthodes De Synthèse
N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine can be synthesized through a multistep process starting with the reaction of 2,5-dichloroaniline with methyl isocyanate to form the corresponding urea derivative. This is followed by the reaction of the urea with thiosemicarbazide to form the desired product.
Applications De Recherche Scientifique
N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine has been the subject of numerous scientific studies due to its potential as an anticancer agent. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine has also been studied in combination with other anticancer drugs, such as cisplatin and paclitaxel, with promising results.
Propriétés
Formule moléculaire |
C11H10Cl2N4S |
|---|---|
Poids moléculaire |
301.2 g/mol |
Nom IUPAC |
N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine |
InChI |
InChI=1S/C11H10Cl2N4S/c1-6-4-10-15-11(18-17(10)16-6)14-9-5-7(12)2-3-8(9)13/h2-5,11,14,16H,1H3 |
Clé InChI |
JXHOCRKAYHQPPG-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC2=NC(SN2N1)NC3=C(C=CC(=C3)Cl)Cl |
SMILES |
CC1=CC2=NC(SN2N1)NC3=C(C=CC(=C3)Cl)Cl |
SMILES canonique |
CC1=CC2=NC(SN2N1)NC3=C(C=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-hydroxy-4-(2,4,6-trimethylbenzoyl)-spiro[furan-5,2'-(1'H)-indene]-1',2,3'(2'H,5H)-trione](/img/structure/B282534.png)






![5-(4-chlorophenyl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282548.png)


![6-(4-Chlorophenyl)-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282558.png)
![2-methoxy-4-(6-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazin-3-yl)phenol](/img/structure/B282559.png)
![3-Butyl-6-(4-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282560.png)